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Compound of Interest

Compound Name:
Bisphenol a diglycidyl ether

diacrylate

Cat. No.: B1207769 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, safety

data, and biological activity of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA), also

known as Bisphenol A Glycerolate (1 glycerol/phenol) diacrylate, corresponding to CAS number

4687-94-9. This document is intended for researchers, scientists, and professionals involved in

drug development and material science.

Chemical and Physical Properties
Bisphenol A Diglycidyl Ether Diacrylate is a multifunctional monomer known for its

application as a UV-curable cross-linking agent in various formulations, including inks, coatings,

and varnishes.[1] Its chemical structure features a rigid bisphenol A core, glycidyl ether

linkages, and terminal acrylate groups that facilitate polymerization.[2]

Table 1: Chemical Identification
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Identifier Value

CAS Number 4687-94-9[3]

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-

enoyloxypropoxy)phenyl]propan-2-

yl]phenoxy]propyl] prop-2-enoate[2]

Synonyms

Bisphenol A epoxy resin diacrylate ester,

Bisphenol A bis(3-acrylato-2-hydroxypropyl)

ether, Bisphenol A glycerolate (1

glycerol/phenol) diacrylate[2][4]

Molecular Formula C₂₇H₃₂O₈[3]

Molecular Weight 484.5 g/mol [3]

Canonical SMILES

CC(C)

(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=C

C=C(C=C2)OCC(COC(=O)C=C)O[2]

InChI Key VZTQQYMRXDUHDO-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties
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Property Value Source

Appearance
Colorless to pale yellow

viscous liquid
[2][5]

Density 1.18 g/mL at 25 °C [1][6]

Refractive Index n20/D 1.557 [1]

Viscosity 2000-4000 cP at 65 °C [1][7]

Flash Point 113 °C (235.4 °F) - closed cup [8]

Topological Polar Surface Area 111.52 Å² [3]

Acid Number <5 mg KOH/g [1]

Reactivity

Highly reactive due to terminal

acrylate groups, capable of

undergoing free radical

polymerization.[2]

Stability
Can undergo hydrolysis under

certain conditions.[2]

Synthesis and Characterization
The primary synthesis route for BADGE-DA involves the reaction of Bisphenol A diglycidyl ether

(BADGE) with acrylic acid.[2] This reaction opens the epoxide rings of BADGE and esterifies

the resulting hydroxyl groups with acrylic acid.
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Reactants Reaction Conditions
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Figure 1. General synthesis workflow for Bisphenol A Diglycidyl Ether Diacrylate.

Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of Bisphenol A Diglycidyl Ether
Diacrylate.

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

condenser, and a thermometer, charge Bisphenol A diglycidyl ether (BADGE) and a slight

molar excess of acrylic acid.[2]

Catalyst Addition: Add a suitable catalyst, such as triphenylphosphine or p-toluenesulfonic

acid, to the reaction mixture.[2] The catalyst facilitates the ring-opening of the epoxide and

subsequent esterification.
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Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir

continuously.[2] Monitor the reaction progress by techniques such as Fourier-Transform

Infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group peaks.[2]

Work-up and Purification: Upon completion, cool the reaction mixture. The crude product can

be purified using techniques like preparative High-Performance Liquid Chromatography

(HPLC) to remove unreacted starting materials and byproducts.[2]

Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated

solvent, such as deuterated chloroform (CDCl₃).[9]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer

(e.g., 500 MHz).[9]

Spectral Analysis: Confirm the structure by identifying characteristic peaks. For instance, in

¹H NMR, signals corresponding to the vinyl protons of the acrylate groups are expected.[2][3]

Two-dimensional NMR techniques like COSY can be used to confirm proton-proton

couplings.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Place a small drop of the viscous liquid product between two potassium

bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-

400 cm⁻¹).

Spectral Analysis: Identify characteristic absorption bands to confirm the functional groups

present. Key peaks include the C=O stretch of the acrylate ester around 1720-1733 cm⁻¹,

the C=C stretch of the acrylate vinyl group around 1635 cm⁻¹, and the absence of the epoxy

ring vibrations around 915 cm⁻¹.[2][3] A broad O-H stretch around 3500 cm⁻¹ indicates the

presence of hydroxyl groups.[3]
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Biological Activity and Signaling Pathways
BADGE-DA has been investigated for its biological activity, primarily concerning its interaction

with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear

receptor that plays a critical role in adipogenesis (fat cell differentiation) and lipid metabolism.

[1] The interaction of BADGE-DA with PPARγ is complex, with some studies reporting it as an

antagonist, while others suggest it can have agonist-like effects or act through PPARγ-

independent pathways depending on the cellular context.[1][10][11]

Interaction with PPARγ Signaling
PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] Upon activation by a ligand

(agonist), this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the

promoter regions of target genes, leading to their transcription. This process regulates

adipocyte differentiation and lipid metabolism.

An antagonist would block this activation. However, studies have shown that in some cell lines,

BADGE can induce adipogenesis through a mechanism that is not blocked by known PPARγ

antagonists, suggesting a pathway that is either downstream of or parallel to PPARγ.[10][11]

Conversely, other research indicates that in certain contexts, BADGE can induce nuclear

localization of PPARγ, an effect typically associated with agonists.[1] In other models, inhibition

of PPARγ by BADGE has been shown to ameliorate conditions like osteoporosis by promoting

bone formation over fat generation.[6]
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Figure 2. Simplified signaling pathway of PPARγ and the modulatory role of BADGE-DA.

Experimental Protocol: PPARγ Reporter Assay
This protocol provides a general methodology for assessing the effect of BADGE-DA on PPARγ

activity using a luciferase reporter assay.

Cell Culture: Culture a suitable cell line (e.g., ECV304 or a similar line stably transfected with

a PPARγ-responsive luciferase reporter construct) in appropriate media and conditions.[1]
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Treatment: Seed the cells in a multi-well plate. After allowing them to adhere, treat the cells

with varying concentrations of BADGE-DA. Include a positive control (a known PPARγ

agonist like Rosiglitazone), a negative control (vehicle, e.g., DMSO), and potentially a known

antagonist for comparison.[4]

Incubation: Incubate the treated cells for a specified period (e.g., 22-24 hours) to allow for

changes in gene expression.[4]

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's instructions for the specific luciferase assay reagent used.

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total

protein concentration or a viability assay) to account for any cytotoxic effects.[4] Analyze the

dose-response relationship to determine if BADGE-DA acts as an agonist (increases

luciferase activity), an antagonist (decreases agonist-induced activity), or has no effect.

Safety and Handling
Table 3: GHS Hazard and Safety Information
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Category Information Source

Pictogram GHS07 (Exclamation Mark) [8]

Signal Word Warning [9][12]

Hazard Statements
H317: May cause an allergic

skin reaction.
[9][12]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P272: Contaminated work

clothing should not be allowed

out of the workplace. P280:

Wear protective

gloves/protective clothing/eye

protection/face protection.

P302+P352: IF ON SKIN:

Wash with plenty of water.

P333+P317: If skin irritation or

rash occurs: Get medical help.

P501: Dispose of

contents/container in

accordance with local

regulations.

[9][12][13]

Personal Protective Equipment

(PPE)

Safety goggles with side-

shields, impervious clothing,

protective gloves, and a

suitable respirator if exposure

limits are exceeded.

[8][9]

First-Aid Measures Inhalation: Move to fresh air.

Skin Contact: Remove

contaminated clothing and

wash skin with soap and water.

Eye Contact: Rinse with pure

water for at least 15 minutes.

Ingestion: Rinse mouth with

water and do not induce

[9][13]
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vomiting. Seek medical

attention in all cases of

significant exposure.

Transport Information

Not classified as dangerous

goods for transport (ADR/RID,

IMDG, IATA).

[12][13]

This substance is a known skin sensitizer, and appropriate personal protective equipment

should be used at all times to avoid direct contact.[4] Handle in a well-ventilated area.[13]

Conclusion
Bisphenol A Diglycidyl Ether Diacrylate (CAS 4687-94-9) is a reactive monomer with well-

defined physical and chemical properties that make it suitable for applications in polymer

science. Its primary safety concern is as a skin sensitizer. The biological activity of BADGE-DA

is of significant interest, particularly its complex and context-dependent interaction with the

PPARγ nuclear receptor. This multifaceted activity warrants further investigation to fully

elucidate its mechanisms of action and potential therapeutic or toxicological implications.

Researchers should be mindful of the cell-type-specific effects reported in the literature when

designing experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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